molecular formula C16H13ClO2 B3163809 (2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 886041-03-8

(2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3163809
CAS No.: 886041-03-8
M. Wt: 272.72 g/mol
InChI Key: PQRDOBQRTNDADS-JXMROGBWSA-N
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Description

(2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative supplied as a high-purity compound for research applications. This molecule features a trans (E) configuration about its C=C double bond, as confirmed by crystal structure data . Its structure is stabilized in the solid state by weak intermolecular C—H⋯O hydrogen bonds, forming chains along the crystallographic b-axis . Chalcones like this one are privileged structures in medicinal chemistry and materials science. They are extensively investigated for their potential as antimicrobial agents, with molecular docking studies on analogous chlorophenyl-methoxyphenyl chalcones showing promising binding energies against antifungal protein receptors such as 6EYY, 3DD4, and 7YQP . The compound also serves as a valuable synthetic intermediate for constructing heterocyclic systems of pharmacological interest and is a candidate for non-linear optical (NLO) material studies due to its extended π-conjugated system . The compound can be synthesized via a Claisen-Schmidt condensation reaction, a well-established method for chalcone synthesis . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-11H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRDOBQRTNDADS-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-chlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction proceeds as follows:

  • Dissolve 3-chlorobenzaldehyde and 4-methoxyacetophenone in ethanol.
  • Add a catalytic amount of sodium hydroxide solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and pour it into ice-cold water.
  • Filter the precipitated product and recrystallize it from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Mechanism of Action

The biological activity of (2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes and disruption of cellular processes. Additionally, the compound’s antioxidant properties help in scavenging reactive oxygen species, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Chalcones are structurally versatile, with pharmacological activities heavily influenced by substituent patterns on rings A and B. Below is a detailed comparison of the target compound with analogous derivatives:

Key Observations :

  • Electronegativity and Activity : Substitutions with higher electronegativity (e.g., -F, -Cl, -Br) at the para position of ring B correlate with lower IC₅₀ values (greater potency) in enzyme inhibition assays. For example, compound 2j (4-F substitution on B) has an IC₅₀ of 4.7 μM, whereas compound 2h (4-OCH₃ on B) shows reduced activity (IC₅₀ = 13.82 μM) .
  • Hydroxyl vs. Methoxy Groups : The presence of hydroxyl groups (e.g., Cardamonin) on ring A enhances enzyme inhibitory activity compared to methoxy or halogen substitutions. However, methoxy groups on ring B (as in the target compound) may favor antioxidant properties by stabilizing radical intermediates .
  • Halogen Position: 3-Chloro substitution on ring A (target compound) vs.
Antimicrobial and Antiviral Potential
  • Anti-SARS-CoV-2 Activity : Chalcones like PAAPM and PAAPE (methoxy/ethoxy-substituted) exhibit interactions with viral spike proteins, suggesting the target compound’s 4-methoxy group may similarly engage in hydrogen bonding with viral or host proteins .
  • Antibacterial Activity : Derivatives with 4-methoxyphenyl groups (e.g., compound 4b in EPHAR 2024) showed MIC values of 12.5–50 μM against Staphylococcus aureus and Escherichia coli. The 3-chloro substituent in the target compound may enhance membrane permeability due to its lipophilic nature .
Crystallographic and Structural Insights
  • Crystal Packing: The target compound’s analogs, such as (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, form monoclinic crystals (space group P21/c) with intermolecular C–H···O interactions stabilizing the lattice. Similar packing behavior is expected for the 3-chloro derivative .
  • Bond Lengths : The α,β-unsaturated ketone system in chalcones typically exhibits a C=O bond length of ~1.22 Å and C=C bond length of ~1.32 Å, consistent across derivatives .

Biological Activity

(2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative , exhibits a range of biological activities that have garnered significant research interest. This compound belongs to a class of organic compounds characterized by an α,β-unsaturated carbonyl system, which is crucial for its chemical reactivity and biological properties.

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3-chlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions. The resulting compound has a molecular formula of C16H13ClO2C_{16}H_{13}ClO_{2} and a molecular weight of approximately 272.72 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets and pathways. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes and disruption of cellular processes. Additionally, its antioxidant properties enable it to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Anticancer Activity

Chalcone derivatives, including this compound, have demonstrated anticancer properties through multiple mechanisms:

  • Cell Cycle Disruption : Studies show that this chalcone can induce cell cycle arrest in various cancer cell lines, leading to reduced proliferation. For instance, it has been reported to exhibit antiproliferative effects with IC50 values ranging from 9.76 to 40.83 µM against different cancer cell lines .
  • Induction of Apoptosis : Research indicates that the compound promotes apoptosis by modulating key signaling pathways such as the RAS-ERK and AKT/FOXO3a pathways in hepatocellular carcinoma cells .
  • Reactive Oxygen Species Generation : The compound has been shown to induce ROS formation, contributing to its cytotoxic effects against cancer cells .

Antimicrobial Activity

This compound also exhibits antibacterial and antifungal properties . It has been tested against various microbial strains, showing significant inhibitory effects that suggest potential applications in treating infections caused by resistant pathogens.

Antioxidant Properties

The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of cancer therapy, where oxidative stress plays a significant role in tumor progression and metastasis.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaIC50 (µM)Biological Activity
This compoundC16H13ClO29.76 - 40.83Anticancer, Antioxidant
(2E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneC16H13ClO217.14 - 69.67Anticancer
(2E)-1-(3-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneC16H13ClO213.2 - 34.7Anticancer

Case Studies

Several case studies highlight the efficacy of chalcone derivatives:

  • Breast Cancer Study : A study demonstrated that chalcone derivatives could significantly inhibit tumor invasion and migration in triple-negative breast cancer by inducing cell cycle arrest and promoting apoptosis .
  • Leukemia Cell Lines : In vitro studies on canine lymphoma and leukemia cell lines revealed that certain chalcone derivatives exhibited potent antiproliferative activity, suggesting their potential as therapeutic agents against hematological malignancies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodology :

  • Claisen-Schmidt Condensation : React 3-chlorobenzaldehyde with 4-methoxyacetophenone in an alkaline medium (e.g., NaOH/ethanol). Monitor temperature (60–80°C) to favor the E-isomer via kinetic control .

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

  • Optimization via DOE : Vary solvent polarity (ethanol vs. methanol), base concentration (10–20% NaOH), and reaction time (4–12 hrs) to maximize yield.

    • Key Data :
ParameterOptimal ConditionYield (%)
SolventEthanol78
Base (NaOH)15%82
Reaction Time8 hrs85

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy :

  • ¹H/¹³C NMR : Confirm E-stereochemistry via coupling constants (J = 15–16 Hz for α,β-unsaturated protons) and aromatic substitution patterns .

  • FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches.

  • X-ray Crystallography : Grow single crystals via slow evaporation (ethanol). Analyze using Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths, angles, and packing interactions .

    • Crystallographic Data :
ParameterValue ( )Value ( )
Space GroupP1P1
a (Å)5.88845.8884
β (°)95.00395.003
R Factor0.0470.047

Advanced Research Questions

Q. What computational approaches are employed to predict the electronic properties and reactivity of this chalcone derivative?

  • Methodology :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311G(d,p) basis set to compute HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. Compare with experimental UV-Vis spectra .

  • Molecular Docking : Simulate binding interactions with biological targets (e.g., COX-2 enzyme) using AutoDock Vina to rationalize anti-inflammatory activity .

    • Key Findings :
PropertyCalculated Value
HOMO-LUMO Gap (eV)3.2
Dipole Moment (D)4.8

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Systematic Screening : Conduct dose-response assays (e.g., MTT for cytotoxicity) across multiple cell lines (HeLa, MCF-7) to validate IC₅₀ variability .

  • SAR Analysis : Compare with analogs (e.g., 4-chloro vs. 4-methoxy substituents) to identify structural determinants of activity .

    • Biological Activity Comparison :
Analog SubstituentIC₅₀ (μM)Cell Line
3-Cl, 4-OCH₃12.5MCF-7
4-Cl, 2-OCH₃28.4HeLa

Q. What strategies are used to analyze nonlinear optical (NLO) properties in this compound?

  • Methodology :

  • Kurtz-Perry Powder Technique : Measure second-harmonic generation (SHG) efficiency relative to urea. Correlate with crystallographic non-centrosymmetry (P1 space group) .

  • Hyperpolarizability (β) : Calculate via DFT to assess intramolecular charge transfer between electron-rich (methoxy) and electron-deficient (chlorophenyl) groups .

    • NLO Data :
ParameterValue
SHG Efficiency1.8×
β (×10⁻³⁰ esu)6.7

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

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